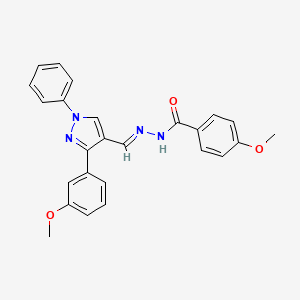
(E)-4-methoxy-N'-((3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-4-methoxy-N’-((3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide” is a hybrid compound of chalcone-salicylate . It has been synthesized using a linker mode approach under reflux condition .
Synthesis Analysis
The synthesis of this compound involves a linker mode approach under reflux condition . The structure of the compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Molecular Structure Analysis
The molecular structure of the compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
The compound has been synthesized using a linker mode approach under reflux condition . The details of the chemical reactions involved in the synthesis are not available in the retrieved information.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Torkian et al. (2011) described an efficient method for synthesizing certain pyrazolone derivatives, highlighting the significance of these compounds in the field of organic chemistry and their potential in various applications, including pharmaceuticals and materials science (Torkian et al., 2011).
- Kumar et al. (2021) synthesized a series of benzohydrazide derivatives, showcasing their potential in medical applications, particularly as anticancer agents, further emphasizing the versatility of these compounds (Kumar et al., 2021).
- Asegbeloyin et al. (2014) conducted research on the synthesis of benzohydrazide and its metal complexes, exploring their biological activity, including their potential as anticancer and antimicrobial agents (Asegbeloyin et al., 2014).
Biological and Pharmacological Activities
- Minegishi et al. (2015) identified certain indenopyrazole compounds as tubulin polymerization inhibitors, demonstrating their potential as anticancer drugs, which sheds light on the broader applications of similar compounds in cancer treatment (Minegishi et al., 2015).
- Singh et al. (2020) explored the corrosion inhibition properties of certain pyrazol derivatives, showcasing an application in the petroleum industry, which is a novel application for benzohydrazide derivatives (Singh et al., 2020).
- Prachumrat et al. (2018) investigated the antioxidant and α-glucosidase inhibitory activities of benzohydrazide derivatives, indicating their potential in managing oxidative stress and diabetes (Prachumrat et al., 2018).
Mecanismo De Acción
The compound has been studied in silico using computational approaches (molecular docking and MD simulation) to explore its potency against breast cancer . The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-N-[(E)-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-31-22-13-11-18(12-14-22)25(30)27-26-16-20-17-29(21-8-4-3-5-9-21)28-24(20)19-7-6-10-23(15-19)32-2/h3-17H,1-2H3,(H,27,30)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRHVJFJGAGKMD-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
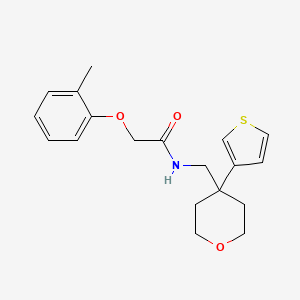
![Racemic-(2S,3aS,6aS)-5-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B2665250.png)
![3-(3-Methylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2665252.png)
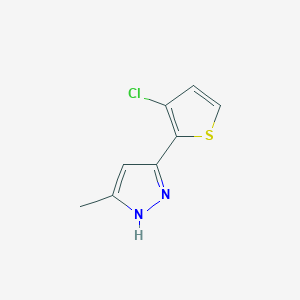

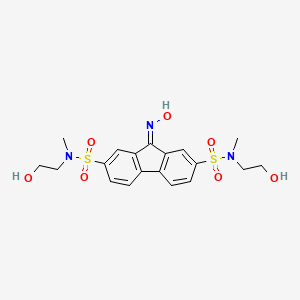

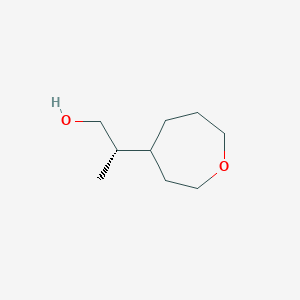
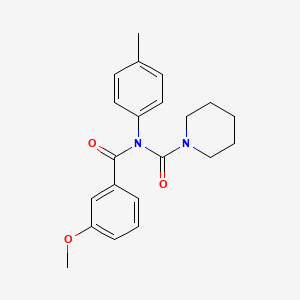
![5-[(4-Fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2665263.png)

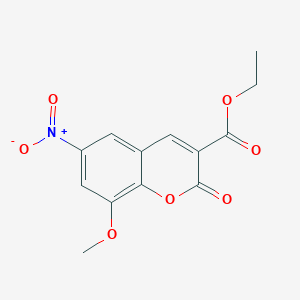
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2665268.png)

